Medinal

Description

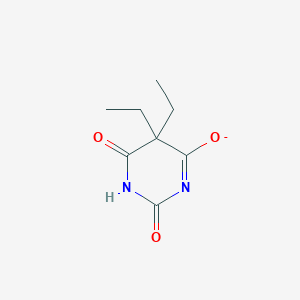

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-2,6-dioxopyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N=C1[O-])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Scientific Context of Medinal Research

Genesis and Early Scientific Investigations of Medinal

The development of this compound was not an isolated event but rather a product of evolving chemical and pharmacological understanding in the late 19th and early 20th centuries.

Precursors to this compound Discovery in Pharmaceutical Science

Before the advent of barbiturates, the pharmacological landscape for sedation and hypnosis was dominated by substances like alcohol, opium alkaloids, chloral (B1216628) hydrate, paraldehyde, and bromides. nih.govnews-medical.netrmv.se These agents, while possessing sedative properties, often had limitations in terms of efficacy, safety, and predictability. The search for more effective and less problematic hypnotic agents drove research efforts in the burgeoning field of synthetic organic chemistry and its application to medicine.

The parent compound of barbiturates, barbituric acid (malonylurea), was first synthesized by German chemist Adolf von Baeyer in 1864 through the condensation of urea (B33335) and malonic acid. nih.govnews-medical.netrmv.sewikipedia.orgcaetainternational.commdpi.com While barbituric acid itself lacked significant pharmacological activity, its synthesis laid the groundwork for the creation of pharmacologically active derivatives. mdpi.com The synthetic process for barbituric acid was later refined by French chemist Edouard Grimaux in 1879, which facilitated the subsequent development of various barbiturate (B1230296) derivatives. nih.govnews-medical.netresearchgate.net

Pioneering Academic Contributions to this compound Identification

The pivotal step towards this compound's discovery came through the collaborative work of German scientists Josef von Mering, a pharmacologist and medical doctor, and Emil Fischer, a renowned chemist. nih.govcaetainternational.comwikipedia.orgnih.gov Von Mering was interested in finding improved hypnotic agents. nih.gov Based on observations from the chemistry of sulphonal, von Mering hypothesized that the presence of two ethyl groups attached to the same carbon atom might be a key structural feature for sedative properties. rmv.se

This hypothesis guided the synthesis of several compounds, including diethylacetyl urea and 5,5-diethylbarbituric acid (barbital). rmv.sewikipedia.org Testing these compounds, they found that diethylacetyl urea had similar potency to sulphonal, while dipropylmalonyl urea was more potent but had prolonged after-effects. wikipedia.org Barbital (B3395916) was found to possess intermediate properties. wikipedia.org

In 1903, von Mering and Fischer published their findings on the hypnotic properties of barbital. nih.govwikipedia.orgnih.gov Barbital was subsequently marketed under the trade name Veronal, a name reportedly suggested by von Mering after the Italian city of Verona, which he found to be a peaceful place. wikipedia.orgnih.gov Another account suggests the name Veronal came from Fischer, who believed he had found the "true" hypnotic compound (from the Latin "verus" meaning true). nih.gov The term "barbital" for diethyl-barbituric acid emerged later, partly due to economic factors following World War I. nih.gov

Evolution of Scientific Understanding in the Early this compound Era

The introduction of this compound (Veronal) in the early 20th century marked a significant advance in the pharmacological management of conditions requiring sedation and hypnosis. news-medical.netnih.gov It was one of the first truly effective pharmacological tools for inducing sleep in insomniacs and calming manic patients. nih.gov Early trials, such as those conducted by Hermann von Husen, a psychiatrist who tested Veronal on himself, provided initial data on its effects. nih.gov

The success of barbital spurred further research into barbituric acid derivatives. nih.gov By modifying the chemical structure, particularly at the C-5 position of the barbituric acid ring, scientists were able to synthesize a wide array of barbiturates with varying pharmacological properties. mdpi.comnih.gov Emil Fischer and his group, including Dilthey, were involved in synthesizing and testing early barbital analogs. nih.gov This era saw the synthesis of over 2500 different barbiturate agents, with about 50 eventually finding clinical use. nih.govnews-medical.net The synthesis of phenobarbital (B1680315) by Hörlein in 1911, a derivative with significant anticonvulsant properties, further expanded the therapeutic applications of this class of compounds. nih.govwikipedia.org

The early scientific understanding of this compound and its congeners was primarily based on observed physiological effects – their ability to induce sedation, hypnosis, and later, anticonvulsant activity. nih.govnews-medical.netnih.gov While the precise molecular mechanisms were not yet fully elucidated, the structure-activity relationship began to be explored through the synthesis and testing of different derivatives. mdpi.comnih.gov

This compound's Role in the Development of Early Pharmacological Theories

The study of how this compound and other early synthetic drugs interacted with biological systems provided crucial empirical support for emerging concepts in pharmacology, particularly those related to drug targets and molecular interactions.

Influence on Receptor Theory Formulation in Early 20th Century Pharmacology

The concept of receptors, specific cellular components that interact with drugs to produce a biological effect, was independently proposed by scientists in the early 20th century. John Newport Langley in 1905 postulated the existence of a "receptive substance" in nerve stimulation. aspet.org Around the same time, Paul Ehrlich developed his "side-chain theory," suggesting that specific chemical structures could bind to cellular components (which he later termed "chemoreceptors") to elicit a response. aspet.orgcore.ac.ukacs.org

While early receptor theories were initially focused on the interaction of cells with toxins and nutrients, the study of synthetic drugs like this compound and other barbiturates provided compelling evidence for the specific binding of chemical compounds to biological sites. The observed differences in potency and duration of action among various barbiturate derivatives, despite their structural similarities, suggested that subtle changes in molecular structure could significantly alter their interaction with biological targets. nih.gov This structure-activity relationship analysis, a key aspect of early pharmacological research, implicitly supported the idea that drugs were not simply acting on undifferentiated tissues but were interacting with specific molecular entities within cells.

Although the direct link between this compound and the initial formulation of receptor theory is not as explicit as the work on toxins or neurotransmitters by Ehrlich or Langley, the systematic investigation of barbiturate structure-activity relationships contributed to the growing body of evidence that drugs exerted their effects through specific interactions with biological macromolecules, a cornerstone of receptor theory. The development of different barbiturates with varying affinities and effects provided a practical demonstration of how molecular structure influenced biological activity, reinforcing the need for a theoretical framework involving specific drug targets.

Contribution to Conceptualizations of Molecular Recognition

The research into this compound and its derivatives also contributed to the nascent understanding of molecular recognition – the specific interaction between molecules based on their shape, charge, and chemical properties. The ability of different barbiturates to produce varying degrees of sedation or anticonvulsant effects based on their substitutions at the C-5 position highlighted the importance of specific molecular features for biological activity. mdpi.comnih.gov

Early pharmacological studies, including those on barbiturates, demonstrated that even minor alterations in a drug's chemical structure could lead to significant changes in its potency, efficacy, and duration of action. nih.gov This observation implied a level of specificity in the drug-target interaction that went beyond simple chemical reactivity. The "lock-and-key" model, although initially proposed in other biological contexts, became increasingly relevant in pharmacology as scientists observed how precisely drugs needed to be structured to elicit a particular effect. core.ac.uk

While the detailed molecular mechanisms of barbiturate action at the GABAA receptor were elucidated much later with advances in molecular biology and neuropharmacology, the early studies on this compound and its analogs provided empirical data that supported the idea that drugs "recognized" and bound to specific sites on biological molecules. This early work, driven by the desire to develop improved therapeutic agents, contributed to the conceptual foundation that would later underpin the field of molecular pharmacology and our understanding of how drugs interact with their targets at a molecular level. researchgate.netresearchgate.net

Impact on the Paradigm Shifts in Drug Discovery Methodologies

The research into compounds like this compound contributed to significant paradigm shifts in drug discovery methodologies. Prior to this period, drug discovery often relied on serendipitous findings or the modification of existing natural remedies cutm.ac.inscribd.com. The systematic synthesis and testing of barbiturate derivatives, including this compound, exemplified a more deliberate approach. This era saw the emergence of the concept of structure-activity relationships (SAR), where scientists began to correlate specific chemical structures with observed biological effects cutm.ac.innih.govslideshare.netpharmaguideline.com. While rudimentary by modern standards, these early SAR studies, influenced by the work on compounds like this compound, laid the groundwork for rational drug design. The ability to synthesize a series of related compounds and compare their pharmacological profiles allowed researchers to hypothesize about the molecular features responsible for activity. This marked a departure towards a more systematic and chemistry-driven approach to finding new therapeutic agents nih.govacs.org. The focus shifted towards understanding how functional groups and molecular architecture influenced interaction with biological targets, even before the nature of these targets was fully understood pharmaceutical-journal.commonash.edu.

Historical Academic Debates Surrounding this compound

The introduction and study of this compound, like many early synthetic drugs, were not without academic debate. These discussions often centered on the fundamental understanding of its biological actions and the interpretation of observed effects.

Early scholarly controversies surrounding this compound primarily revolved around its fundamental biological interactions. At a time when the concept of specific molecular targets (receptors) was still developing, the mechanism by which compounds like this compound exerted their effects was a subject of considerable debate cutm.ac.inpharmaguideline.com. Discussions likely included whether this compound interacted with specific cellular components or exerted a more general effect on cell membranes or metabolic processes. The lack of sophisticated tools to probe molecular interactions in detail fueled these controversies. Researchers debated whether the observed sedation and hypnosis were due to a direct interaction with nervous tissue or an indirect effect on other physiological systems. These debates highlighted the limitations of the scientific understanding of biological systems at the time and the challenges in elucidating the precise interactions of small molecules.

Disagreements on the mechanistic interpretations and early hypotheses surrounding this compound were common. Without a clear understanding of its molecular target, various theories were proposed to explain its pharmacological actions nih.govdiva-portal.org. These early hypotheses were often based on observed physiological changes and rudimentary in vitro or in vivo experiments. Debates likely arose regarding the primary site of action within the central nervous system and the sequence of events leading to sedation. For instance, researchers might have debated whether this compound primarily affected neuronal excitability, neurotransmitter release, or signal transduction pathways. The empirical nature of early pharmacology meant that different research groups might interpret similar experimental data through different theoretical lenses, leading to conflicting mechanistic interpretations nih.gov. These disagreements underscored the challenges of inferring molecular mechanisms from complex biological outcomes and the need for more refined experimental approaches to validate hypotheses.

The research into this compound, despite the limitations of the era, contributed to the accumulation of knowledge that would eventually pave the way for more sophisticated studies of drug-target interactions and the development of more targeted therapies.

Synthetic Methodologies and Chemical Biology of Medinal

Historical Synthetic Pathways of Medinal

The discovery and production of this compound in the early 20th century were born out of systematic investigations into the derivatives of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864 from the condensation of urea (B33335) and malonic acid. While barbituric acid itself lacked pharmacological activity, its chemical structure provided a versatile scaffold for modification.

Elucidation of Original Laboratory Synthesis Routes

The first synthesis of this compound (then called diethyl-barbituric acid) was achieved in 1902 by German scientists Emil Fischer and Joseph von Mering. nih.gov Their seminal work, published in 1903, described a new class of hypnotic compounds. nih.gov The breakthrough was von Mering's idea to introduce ethyl groups into the inactive barbituric acid molecule to impart sedative properties, a synthesis successfully executed by Fischer. tsijournals.com

The most notable laboratory synthesis, which would form the basis for industrial production, involves a condensation reaction between diethyl malonate and urea. libretexts.orggpatindia.com The key starting material, diethyl diethylmalonate, is prepared by the alkylation of diethyl malonate with an ethyl halide. This disubstituted ester is then reacted with urea in the presence of a strong base, typically sodium ethoxide, to yield the cyclic ureide structure of this compound. gpatindia.comprepchem.com

An earlier, alternative route was described by Conrad and Guthzeit in 1881, who synthesized the compound by treating the silver salt of barbituric acid with ethyl iodide. jetir.org However, the Fischer and von Mering approach proved more efficient and scalable.

Early Industrial Synthesis Processes and Their Chemical Innovations

Following its discovery, this compound was commercialized in 1904 by the German chemical company Bayer under the trade name Veronal. libretexts.org The pharmaceutical firm E. Merck also played a key role in its commercialization. nih.gov The industrial process was a scaled-up version of the Fischer and von Mering laboratory synthesis due to its relative simplicity and the availability of the starting materials. libretexts.org

The core chemical innovation lay in the robustness of the malonic ester synthesis. This pathway allowed for the creation of a vast library of derivatives by simply varying the alkyl halides used to substitute the diethyl malonate starting material. libretexts.org This flexibility led to the synthesis of over 2,500 different barbiturates throughout the 20th century, with approximately 50 of them being introduced for clinical use. libretexts.org This systematic approach to modifying a core chemical scaffold to produce a family of related compounds was a foundational success in medicinal chemistry and set a precedent for future drug development programs.

Mechanistic Organic Chemistry of Key Synthetic Steps

The synthesis of this compound via the condensation of diethyl diethylmalonate and urea is a classic example of a base-catalyzed condensation-cyclization reaction. The mechanism proceeds through several key steps:

Deprotonation: The strong base, sodium ethoxide, deprotonates urea, increasing its nucleophilicity.

Nucleophilic Acyl Substitution: The resulting urea anion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl diethylmalonate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion.

Intramolecular Cyclization: The process is repeated as the second nitrogen atom of the urea intermediate attacks the remaining ester carbonyl group. This intramolecular reaction is favored due to the proximity of the reacting groups.

Ring Closure: A second molecule of ethanol (B145695) is eliminated, resulting in the formation of the stable six-membered pyrimidine-2,4,6-trione ring, yielding the sodium salt of this compound.

Protonation: The final product, this compound, is obtained by acidifying the reaction mixture to protonate the sodium salt. prepchem.com

This reaction is fundamentally a twofold nucleophilic acyl substitution, leveraging the reactivity of esters with nucleophiles like urea to construct the heterocyclic core of the barbiturate (B1230296) family. libretexts.org

Modern Academic Approaches to this compound Synthesis

While the classical synthesis of this compound is robust, modern chemical research focuses on developing more efficient, sustainable, and versatile synthetic methods, often applied to the production of this compound analogs rather than the original compound itself.

Exploration of Chemoenzymatic or Biocatalytic Syntheses

Direct chemoenzymatic or biocatalytic routes for the core synthesis of this compound are not extensively reported in the literature. However, biocatalysis has been explored for the synthesis and modification of barbiturate derivatives, indicating a potential avenue for future research. Enzymes, particularly lipases, are widely used in organic synthesis for their high selectivity and ability to function under mild, environmentally friendly conditions. nih.gov

Research in this area has primarily focused on creating barbiturate analogs by attaching biologically relevant moieties, such as carbohydrates. For example, synthetic methods have been developed for the N-glycosylation of barbital (B3395916), producing N-beta-D-glucopyranosyl and N-beta-D-glucopyranosyluronate derivatives. mdpi.com These reactions, while not enzymatic, involve the condensation of modified barbiturates with sugar derivatives and highlight the chemical biology approach of combining pharmacophores with biomolecules to alter their properties. The use of enzymes like lipases for the regioselective acylation of sugars is a well-established green chemistry technique, suggesting that future work could explore enzymatic catalysis for creating novel barbiturate-carbohydrate conjugates.

Development of Green Chemistry Principles in this compound Analog Production

Significant academic effort has been directed toward applying green chemistry principles to the synthesis of this compound analogs, specifically 5-arylidine barbituric acid derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures. tsijournals.com

Key green strategies that have been successfully employed include:

Solvent-Free Reactions: Knoevenagel condensation between barbituric acid and various aromatic aldehydes has been achieved through simple grinding of the solid reactants at room temperature, often with a mild catalyst like sodium acetate. tsijournals.com This approach eliminates the need for potentially toxic organic solvents.

Aqueous Conditions: Water is an ideal green solvent, and several multi-component reactions to form complex barbiturate derivatives have been developed to proceed efficiently in aqueous media.

Alternative Energy Sources: Microwave irradiation and infrared promotion have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. tsijournals.comjetir.org

Novel Catalysis: A wide range of catalysts, including ionic liquids, solid-supported catalysts (e.g., KF–Al2O3), and even nanoparticles, have been utilized to improve the efficiency and environmental profile of these syntheses. tsijournals.com One novel approach described a four-component reaction in ethanol, a greener solvent, without the need for any catalyst to produce pyrazolyl barbiturates. nih.gov

These modern academic approaches demonstrate a clear shift towards more sustainable and efficient synthetic methodologies in the production of barbiturate-based compounds.

Asymmetric Synthesis Methodologies Applied to this compound Stereoisomers

While this compound itself lacks stereoisomers, the synthesis of chiral barbiturate analogs, where the C5 position is substituted with two different groups, has been a subject of interest in medicinal chemistry. The enantiomers of chiral barbiturates can exhibit different pharmacological properties, making their stereoselective synthesis crucial. Methodologies for obtaining enantiomerically pure barbiturates generally fall into two categories: chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution: The separation of racemic barbiturates into their individual enantiomers has been successfully achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method. For instance, chiral barbiturates have been resolved using methylated beta-cyclodextrins as chiral selectors in reversed-phase HPLC. nih.gov This method relies on the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) and the barbiturate enantiomers, which have different affinities for the stationary phase, allowing for their separation.

Asymmetric Synthesis: The direct asymmetric synthesis of chiral barbiturates involves the enantioselective functionalization of a prochiral barbituric acid derivative. Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral squaramide catalysts have been employed in the enantioselective conjugate addition of barbituric acids to nitroalkenes, yielding chiral barbiturate derivatives with high enantioselectivity.

Another approach involves the catalytic asymmetric α-functionalization of prochiral barbituric acid surrogates. Research has shown that 2-alkylthio-4,6-dioxopyrimidines can act as effective surrogates in amine-squaramide catalyzed carbon-carbon bond-forming reactions with electrophiles like vinyl ketones. nih.gov Subsequent mild acid hydrolysis of the resulting adducts provides access to barbituric acid derivatives with a quaternary carbon at the C5 position in high enantiomeric excess. nih.gov

Table 1: Methodologies for Obtaining Chiral Barbiturate Analogs

| Methodology | Description | Key Features | Example Application |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture of chiral barbiturates into individual enantiomers. | Often employs chiral chromatography (e.g., HPLC) with a chiral stationary phase or chiral mobile phase additive. | Resolution of chiral barbiturates using methylated β-cyclodextrins in reversed-phase HPLC. nih.gov |

| Asymmetric Synthesis | Stereoselective synthesis of a specific enantiomer of a chiral barbiturate from a prochiral starting material. | Utilizes chiral catalysts (e.g., organocatalysts) or chiral auxiliaries to control the stereochemical outcome of the reaction. | Enantioselective conjugate addition of barbituric acids to nitroalkenes catalyzed by chiral thiosquaramides. |

Derivatization and Structural Modification for Mechanistic Probes

The rational design of this compound (barbital) analogs for receptor binding studies is primarily guided by the structure-activity relationships (SAR) of barbiturates at their primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. Barbiturates act as positive allosteric modulators of GABA-A receptors, enhancing the action of GABA. nih.gov The design of novel analogs aims to elucidate the specific binding sites and the structural requirements for affinity and efficacy.

Modifications to the barbiturate scaffold have revealed key structural features for activity. Disubstitution at the C5 position is essential for the pharmacological activity of barbiturates. acs.org The nature of these substituents influences the potency and duration of action. For instance, increasing the lipophilicity of the C5 substituents generally enhances hypnotic potency.

The design of analogs also involves creating molecules that can act as probes for specific receptor subtypes. The heterogeneity of GABA-A receptors, which are pentameric structures assembled from a variety of subunits (α, β, γ, etc.), allows for the design of subtype-selective ligands. mdpi.com By systematically altering the substituents on the barbituric acid core, researchers can develop analogs with preferential binding to certain subunit combinations, which can help in understanding the physiological roles of these specific receptor subtypes.

Table 2: Structure-Activity Relationship (SAR) Highlights for Barbiturate Analogs

| Structural Modification | Effect on Receptor Binding/Activity | Rationale for Analog Design | | :--- | :--- | :--- | :--- | | C5 Disubstitution | Essential for CNS activity. acs.org | Introduction of various alkyl and aryl groups to probe the size and nature of the binding pocket. | | Increased Lipophilicity at C5 | Generally increases hypnotic potency. | Design of analogs with varying lipid solubility to study the influence of pharmacokinetics on activity. | | Introduction of Phenyl Group at C5 | Can confer selective anticonvulsant activity. | Development of analogs with specific therapeutic profiles, such as antiepileptics. | | N-Alkylation | Can alter the duration of action. | Synthesis of analogs with modified pharmacokinetic properties. |

Radiolabeled analogs of this compound (barbital) are invaluable tools for in vitro and in vivo biological tracking studies, including receptor binding assays, autoradiography, and positron emission tomography (PET). The synthesis of these labeled compounds involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the barbital structure.

Tritium Labeling: Tritium-labeled compounds are widely used in receptor binding and autoradiography studies due to the high specific activity that can be achieved. nih.gov The synthesis of tritiated barbital can be accomplished through various methods, including catalytic tritium exchange with tritium gas or the reduction of an unsaturated precursor with tritium. These labeled molecules allow for the quantitative measurement of drug-receptor interactions and the visualization of receptor distribution in tissues. nih.gov

Carbon-11 Labeling: For in vivo imaging techniques like PET, short-lived positron-emitting isotopes such as carbon-11 are used. The synthesis of ¹¹C-labeled barbital requires rapid and efficient radiochemical methods due to the short half-life of ¹¹C (approximately 20.4 minutes). openmedscience.com A common strategy involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. openmedscience.com These PET tracers enable the non-invasive study of barbiturate pharmacokinetics and receptor occupancy in the living brain.

Table 3: Radiolabeled this compound (Barbital) Analogs for Biological Tracking

| Isotope | Labeling Precursor/Method | Application | Key Advantage |

|---|---|---|---|

| Tritium (³H) | Catalytic tritium exchange; Reduction of unsaturated precursor with ³H₂ gas. | Receptor binding assays, autoradiography. nih.gov | High specific activity, long half-life allows for longer experimental times. |

| Carbon-11 (¹¹C) | [¹¹C]Methyl iodide or [¹¹C]methyl triflate for N-methylation. | Positron Emission Tomography (PET) imaging. openmedscience.com | Allows for non-invasive in vivo imaging of drug distribution and receptor occupancy. |

Photolabile derivatives of this compound (barbital) are sophisticated chemical tools used to identify and characterize the binding sites of barbiturates on their target proteins. These molecules, also known as photoaffinity labels, are designed to bind to the receptor of interest and then, upon irradiation with light of a specific wavelength, form a covalent bond with the receptor. jneurosci.org This irreversible labeling allows for the isolation and identification of the binding site through techniques such as protein sequencing and mass spectrometry.

The design of a photolabile barbiturate derivative typically involves the incorporation of a photoreactive group, such as a diazirine or an aryl azide, into the molecule. This group is chemically inert in the dark but becomes highly reactive upon photolysis, forming a carbene or nitrene that can insert into nearby chemical bonds.

An example of this approach is the use of photoreactive barbiturates to identify binding sites on the GABA-A receptor. nih.gov By incubating the receptor with a photolabile barbiturate analog and then exposing it to UV light, researchers have been able to covalently label specific amino acid residues within the receptor's transmembrane domain, providing direct evidence for the location of the barbiturate binding pocket. nih.gov This information is crucial for understanding the mechanism of action of barbiturates and for the rational design of new drugs with improved selectivity and fewer side effects.

Table 4: Photolabile Barbiturate Derivatives as Chemical Tools

| Photoreactive Group | Mechanism of Action | Application in Target Elucidation |

|---|---|---|

| Diazirine | Upon photolysis, extrudes N₂ to form a highly reactive carbene, which can insert into C-H or N-H bonds. | Identification of amino acid residues in the binding sites of receptors like the GABA-A receptor. nih.gov |

| Aryl Azide | Upon photolysis, extrudes N₂ to form a reactive nitrene, which can undergo a variety of insertion and addition reactions. | Covalent labeling of target proteins for subsequent isolation and characterization. |

Molecular Pharmacology and Receptor Interaction Mechanisms of Medinal

Theoretical Frameworks of Medinal-Receptor Interactions

The interaction of Barbital (B3395916) with its molecular targets can be understood through established theoretical frameworks governing ligand-receptor binding.

Ligand-Receptor Binding Kinetics and Thermodynamics

Ligand-receptor binding kinetics describes the rates of association and dissociation between a ligand (Barbital) and its receptor, while thermodynamics describes the equilibrium state of this interaction nih.govibmc.msk.ru. The binding of Barbital to the GABA(A) receptor involves non-covalent interactions imrpress.com. The kinetics of drug-receptor binding are crucial determinants of a drug's onset, duration, and intensity of action ibmc.msk.ruopenaccessjournals.com. Traditionally, the thermodynamic values of affinity, represented by the equilibrium dissociation constant (Kd), have been the primary focus in drug development ibmc.msk.ruimrpress.com. However, recent studies highlight the significant contribution of binding kinetics, specifically the dissociation rate constant (koff), to drug effectiveness ibmc.msk.ruimrpress.com. A drug with a long receptor residence time (slow koff) can maintain pharmacological activity even at low concentrations in vivo and contribute to kinetic selectivity ibmc.msk.ru.

The binding event between a ligand and a receptor triggers conformational changes in the receptor openaccessjournals.com. The binding free energy, a thermodynamic property, is a good predictor of affinity chemrxiv.org. However, predicting efficacy may require considering the binding free energies of ligands with different receptor conformations, suggesting that binding thermodynamics can predict whether a ligand acts as an agonist or antagonist chemrxiv.org.

Affinity, Selectivity, and Specificity in this compound-Target Recognition

Affinity refers to the strength of the attraction between a drug and its receptor; higher affinity implies tighter binding openaccessjournals.comsigmaaldrich.com. Selectivity, on the other hand, describes a drug's ability to preferentially produce a particular effect, which is related to the structural specificity of its binding to a specific receptor type sigmaaldrich.com. Specificity is the degree of discrimination a ligand shows for its target relative to other potential binding sites (decoys) pitt.edu. It can be understood as relative affinity pitt.edu. While high affinity is necessary, it is not sufficient for specificity pitt.edu.

Barbiturates, including Barbital, bind to the GABA(A) receptor at sites distinct from the GABA and benzodiazepine (B76468) binding sites wikipedia.orgwikipedia.org. Their action is less specific than benzodiazepines due to this difference in binding sites europa.eu. The potency of various barbiturates as modulators of the GABA(A) receptor has been shown to correlate with their hydrophobicity acnp.org.

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation occurs when a ligand binds to a site on the receptor distinct from the orthosteric (primary) binding site, inducing a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand mdpi.comnih.gov. Barbiturates are known to act as positive allosteric modulators of the GABA(A) receptor acnp.orgnih.govmdpi.com. They enhance the effect of GABA by increasing the duration of chloride ion channel opening, in contrast to benzodiazepines which increase the frequency of opening wikipedia.orgacnp.org. This allosteric interaction leads to an increase in the binding of labeled GABA and benzodiazepines to the receptor acnp.org.

Cooperative binding phenomena can occur in multimeric receptors like the GABA(A) receptor, where the binding of a ligand to one site influences the affinity of other binding sites on the same receptor complex nih.gov. While the search results specifically mention cooperative binding in the context of GABA binding to its two sites on the GABA(A) receptor nih.gov, the allosteric modulation by barbiturates implies a form of cooperativity where Barbital binding at its site influences the binding and/or action of GABA at the orthosteric site. Positive cooperativity implies that ligands have the highest affinity for a common receptor conformation, while negative cooperativity suggests preference for distinct conformations rsc.org. Reciprocity is a thermodynamic requirement of allosteric systems at equilibrium, meaning the orthosteric ligand affects the allosteric ligand's affinity in the same way the allosteric ligand affects the orthosteric ligand's affinity rsc.org.

Characterization of this compound's Molecular Targets

Identifying and characterizing the molecular targets of Barbital is crucial to understanding its pharmacological profile.

Identification of Primary Binding Proteins and Macromolecules

The primary molecular target for Barbital and other barbiturates in the CNS is the GABA(A) receptor, a ligand-gated ion channel wikipedia.orgacnp.orgnih.govresearchgate.net. This receptor mediates the majority of inhibitory neurotransmission in the mammalian CNS wikipedia.orgacnp.org. Barbiturates bind to multiple homologous transmembrane pockets located at subunit interfaces of the GABA(A) receptor wikipedia.org. These binding sites are distinct from those for GABA and benzodiazepines wikipedia.orgwikipedia.org.

Besides the GABA(A) receptor, barbiturates have also been shown to interact with other ion channels, including blocking AMPA and kainate receptors (subtypes of ionotropic glutamate (B1630785) receptors) wikipedia.orgacnp.org. Glutamate is the principal excitatory neurotransmitter in the CNS, so blocking these receptors contributes to the CNS depressant effects of barbiturates wikipedia.org. At higher concentrations, they can also inhibit the Ca2+-dependent release of neurotransmitters like glutamate via an effect on P/Q-type voltage-dependent calcium channels wikipedia.org. Barbiturates have also been studied for their effects on nicotinic acetylcholine (B1216132) receptors (nAChRs), where they appear to inhibit the channel by binding to both open and closed states nih.govnih.gov.

Studies using model proteins like horse spleen apoferritin have shown that barbiturates can bind to cavities that also accommodate other anesthetic agents, utilizing a mixture of both polar and nonpolar interactions for recognition researchgate.netnih.gov.

Subtype Selectivity and Off-Target Interaction Analysis

The GABA(A) receptor is a pentameric complex composed of different subunits (α, β, γ, δ, ε, π, θ) wikipedia.org. The specific combination of subunits determines the receptor subtype and influences its pharmacological properties acnp.orgwikipedia.org. While barbiturates bind to a site distinct from the benzodiazepine site, which is known for its subtype selectivity based on alpha and gamma subunits wikipedia.org, the extent of Barbital's subtype selectivity for different GABA(A) receptor compositions is a subject of ongoing research. Some studies suggest that the alpha subunit isoform can influence agonist potency and benzodiazepine pharmacology acnp.org. Different benzodiazepines show varying affinities for GABA(A) receptors with different subunit compositions, leading to varied pharmacological profiles and subtype selectivity wikipedia.org. For example, ligands with high activity at α1 and/or α5 subtypes are associated with sedation and amnesia, while those with higher activity at α2 and/or α3 subtypes are linked to anxiolytic activity wikipedia.org. While barbiturates are known to interact with GABA(A) receptors containing various alpha and beta subunits drugbank.com, detailed information on Barbital's precise subtype selectivity across the wide range of possible GABA(A) receptor compositions requires further investigation.

Compound Table

| Compound Name | PubChem CID |

| Barbital (this compound) | 2318 |

| Barbitalic acid | 67-52-7 |

| GABA | 149 |

| Thiopental (B1682321) | 5362132 |

| Pentobarbital (B6593769) | 4737 |

| Phenobarbital (B1680315) | 4763 |

| Muscimol | 4266 |

| Gaboxadol | 134979 |

| Bicuculline | 2381 |

| Flunitrazepam | 3340 |

| Flumazenil | 3371 |

| Etomidate | 13932 |

| Propofol | 4943 |

| Picrotoxinin | 643916 |

Data Table Example (Illustrative, based on search findings where possible, specific Barbital data may be limited in snippets):

Table 1: Illustrative Binding Affinities of Barbiturates to Apoferritin

| Barbiturate (B1230296) | Binding Affinity (µM) | Reference |

| Thiopental | 10-500 | researchgate.netnih.gov |

| Pentobarbital | 10-500 | researchgate.netnih.gov |

| Phenobarbital | 10-500 | researchgate.netnih.gov |

Note: These affinities are for binding to apoferritin as a model protein and may not directly reflect affinities for physiological targets like the GABA(A) receptor.

Table 2: Comparison of GABA(A) Receptor Modulation by Barbiturates and Benzodiazepines

| Drug Class | Binding Site on GABA(A) Receptor | Effect on Chloride Channel Opening | Primary Modulatory Outcome |

| Barbiturates | Transmembrane subunit interfaces (distinct from GABA/BZ sites) wikipedia.org | Increase duration of opening wikipedia.orgacnp.org | Increased efficacy of GABA wikipedia.org |

| Benzodiazepines | Extracellular α+/γ− interfaces (distinct from GABA/BZ sites) wikipedia.org | Increase frequency of opening wikipedia.orgacnp.org | Increased potency of GABA wikipedia.org |

Conformational Changes Induced by this compound Binding

Barbiturates, including barbital, are known to interact with ligand-gated ion channels, such as the GABAA receptor, which are chloride channels. nih.govnih.govkenhub.com The binding of barbiturates to these receptors can induce conformational changes that influence the channel's function. Studies on related barbiturates like pentobarbital and barbital itself suggest that they can bind to both the open and closed states of the receptor channel. nih.gov This binding is thought to stabilize certain conformational states. For instance, research using a prokaryotic homologue of pLGICs (pentameric ligand-gated ion channels), GLIC, has shown that barbiturates can bind within the central ion channel pore in a closed conformation and that this binding may stabilize the closed state of the receptor, contributing to inhibition. nih.gov

Specifically, for acetylcholine receptors, a model suggests that the binding of a barbiturate molecule to the open channel protein can induce a conformational change to a new closed state. nih.gov While this study focused on acetylcholine receptors, it illustrates a potential mechanism of allosteric modulation involving conformational shifts upon barbiturate binding that could be relevant to GABAA receptors as well. The precise conformational changes induced in the GABAA receptor by this compound binding are complex and involve alterations in the receptor's structure that affect the chloride ion pore, ultimately prolonging the duration of channel opening when GABA is bound. drugbank.com

Intracellular Signal Transduction Pathways Modulated by this compound

Beyond their direct interaction with ion channels, barbiturates can influence various intracellular signal transduction pathways. These pathways involve a series of biochemical reactions initiated by a stimulus, leading to a cellular response. wikipedia.org

Downstream Biochemical Cascades Initiated or Inhibited by this compound

Barbiturates have been shown to interact with the phosphoinositide-dependent pathway of signal transduction. nih.govresearchgate.net This pathway is crucial for various cellular processes, including the regulation of intracellular calcium levels. Barbiturate treatment of cells can perturb agonist-induced calcium mobilization. researchgate.net This effect may be partially linked to their inhibitory action on certain kinases, such as protein kinase C and phosphatidylinositol 4-phosphate kinase. researchgate.net

Furthermore, barbiturates can affect mitogen-activated protein (MAP) kinase cascades. nih.govresearchgate.net These cascades are involved in regulating various cellular activities, including gene expression. Studies have shown that several barbiturates, including pentobarbital, can diminish the phosphorylation and activity of key components in MAP kinase pathways, such as p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-jun NH2-terminal kinase 1/2 (JNK1/2). nih.gov This inhibition of MAP kinase activity contributes to the broader cellular effects of barbiturates.

Protein-Protein Interaction Networks Affected by this compound

The modulation of signal transduction pathways by barbiturates involves alterations in protein-protein interactions. In the context of MAP kinase cascades, barbiturates have been found to inhibit the initiators of these cascades, the small G proteins ras and rac-1. nih.gov This inhibition prevents their binding to their respective downstream partners, raf-1 and PAK. nih.gov These interactions are critical for the propagation of the signal through the MAP kinase pathway. By interfering with the binding of ras and rac-1 to their effectors, barbiturates disrupt the downstream signaling cascade.

While specific data on this compound's direct effects on protein-protein interaction networks beyond the reported effects of barbiturates on ras/rac-1 and their partners is limited in the provided snippets, the general mechanism of barbiturate action suggests that their influence on receptor conformation and downstream kinases would inherently impact various protein-protein interactions within affected signaling pathways.

Gene Expression Regulation at the Transcriptional and Post-Transcriptional Levels

Barbiturates can influence gene expression at both the transcriptional and post-transcriptional levels. They are known to affect the regulation of transcription factors, such as activator protein 1 (AP-1). nih.govresearchgate.net Both thiobarbiturates and their oxy-analogs, which include barbital, have been shown to inhibit AP-1-dependent gene expression and the formation of the AP-1 complex. nih.gov This inhibition is linked, in part, to the suppression of MAP kinase activity, as MAP kinases are involved in the transcriptional and post-transcriptional regulation of AP-1 complex formation. nih.gov

Beyond transcriptional regulation, barbiturates like pentobarbital have been shown to influence mRNA stability. nih.gov In Drosophila, pentobarbital's regulatory influence on the glutathione (B108866) S-transferase D21 (gstD21) gene extends to the level of mRNA turnover, leading to stabilization of the mRNA. nih.gov This suggests a post-transcriptional mechanism involving a pentobarbital-responsive element in the mRNA's untranslated region. nih.gov While this finding is in Drosophila and specifically for pentobarbital, it highlights the potential for barbiturates, including this compound, to regulate gene expression through mechanisms beyond direct transcriptional control.

Structure-Activity Relationships (SAR) at the Mechanistic Level

Structure-Activity Relationships (SAR) explore how variations in the chemical structure of a compound relate to its biological activity. For barbiturates, SAR studies have aimed to define the structural features critical for their pharmacological effects, including their interactions at the mechanistic level with target receptors.

Elucidation of Key Pharmacophores for Receptor Interaction

Quantitative structure-activity relationship (QSAR) studies on barbiturates have been conducted to correlate molecular structures with activities such as anticonvulsant effects. nih.gov These studies aim to define the pharmacophore, which is the portion of a molecule responsible for its bioactivity and interaction with a receptor. nih.govacs.org

For barbiturates, the presence of a 5,5-disubstituted barbituric acid structure is considered a prime requirement for sedative-hypnotic activity. gpatindia.com Modifications to the nitrogen atoms at positions 1 and 3 of the barbituric acid ring can influence activity; for instance, esterification decreases hypnotic activity, while substitution with aliphatic carbons can retain anticonvulsive properties. gpatindia.com Substitutions at the 5th position also play a crucial role, with esterification yielding analgesic activity and introduction of polar functional groups leading to a loss of sedative-hypnotic or anticonvulsive activity. gpatindia.com

Impact of Subtle Structural Modifications on Mechanistic Profile

The structure-activity relationship (SAR) of barbiturates highlights the critical role of specific structural features in determining their pharmacological profile and mechanistic interactions. The core structure of barbiturates is the barbituric acid ring, a pyrimidine-dione system. firsthope.co.ineuropa.eu

A prime requirement for sedative-hypnotic activity in barbiturates is the presence of substitutions at the C-5 position of the barbituric acid ring. firsthope.co.ingpatindia.comgpatindia.com Barbital itself, with its two ethyl groups at the C-5 position, is a classic example demonstrating this principle. nih.govnih.gov These lipophilic substituents at C-5 enhance the lipid solubility of the compound, which is generally correlated with increased potency and a faster onset and shorter duration of action for many barbiturates. firsthope.co.inannualreviews.org The length and nature of the side chains at the C-5 position significantly influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties. annualreviews.orgslideshare.net

Modifications to the nitrogen atoms (N-1 and N-3) of the barbituric acid ring also impact activity. Esterification of either of these nitrogens typically decreases hypnotic activity. gpatindia.comgpatindia.com However, substitution of these nitrogen atoms with aliphatic carbons can retain anticonvulsive properties. gpatindia.comgpatindia.com

Alterations at the C-2 position, where an oxygen atom is present in the basic barbituric acid structure, can also lead to changes in the mechanistic profile. Replacing the oxygen atom at C-2 with a sulfur atom results in thiobarbiturate derivatives (e.g., thiopental). nih.govgpatindia.com These thiobarbiturates are generally more lipophilic than their oxy- counterparts, leading to a more rapid onset and shorter duration of action. nih.govgpatindia.com This increased lipophilicity influences their distribution into the central nervous system and their subsequent interaction with receptors.

The introduction of polar functional groups at the C-5 position generally leads to compounds that are devoid of significant sedative-hypnotic or anticonvulsive activity. gpatindia.comgpatindia.com This underscores the importance of the lipophilic character of the C-5 substituents for the characteristic barbiturate effects.

Stereochemistry at chiral centers within the side chains at the C-5 position can also influence activity. For many barbiturates with asymmetric carbons, the R(+) enantiomer may produce excitatory effects, while the S(−) enantiomer tends to produce more depressant effects. nih.gov This highlights the stereoselective nature of their interaction with receptor targets.

The ability of barbiturates to engage in hydrogen bonding through the NH groups in the barbituric acid ring is also considered to influence their interaction with the GABA A receptor and their potency. firsthope.co.in

Here is a table summarizing some key structural modifications and their impact on barbiturate activity:

| Position Modified | Type of Modification | Impact on Mechanistic/Pharmacological Profile | Relevant Examples/Notes |

| C-5 | Alkyl or Aryl Substitution | Essential for sedative-hypnotic activity; enhances lipid solubility, potency, and duration of action (depending on chain length). firsthope.co.innih.govgpatindia.comgpatindia.comannualreviews.org | Barbital (two ethyl groups), Phenobarbital (ethyl and phenyl groups) europa.eunih.govgpatindia.com |

| C-5 | Increased Carbon Number in Side Chains | Increases lipophilicity, generally leading to faster onset and shorter duration. gpatindia.comannualreviews.orgslideshare.net | |

| C-5 | Polar Functional Group Introduction | Generally abolishes sedative-hypnotic and anticonvulsive activity. gpatindia.comgpatindia.com | |

| N-1 or N-3 | Esterification | Decreases hypnotic activity. gpatindia.comgpatindia.com | |

| N-1 or N-3 | Aliphatic Carbon Substitution | Can retain anticonvulsive properties. gpatindia.comgpatindia.com | |

| C-2 | Oxygen replaced by Sulfur | Increases lipophilicity, faster onset, shorter duration (Thiobarbiturates). nih.govgpatindia.com | Thiopental wikipedia.orgnih.govslideshare.net |

| C-5 Side Chain | Presence of Chiral Center | Can lead to stereoselective effects (R(+) excitatory, S(−) depressant). nih.gov | |

| NH Groups | Hydrogen Bonding | Influences interaction with GABA A receptor and potency. firsthope.co.in |

Computational SAR Modeling for Mechanistic Prediction

Computational approaches, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in understanding the mechanistic basis of barbiturate action and predicting the properties of novel derivatives. acs.orgnih.govnih.govresearchgate.net These methods allow researchers to correlate structural features of barbiturates with their biological activities and to gain insights into their interactions with target receptors at a molecular level. acs.orgpageplace.de

Computational SAR modeling aims to build predictive models that link chemical structure to biological activity. For barbiturates, this involves analyzing a series of compounds with variations in their structure and correlating these variations with observed pharmacological effects, such as potency at the GABA A receptor or duration of action. annualreviews.org Early QSAR studies on barbiturates, for instance, investigated the relationship between lipophilicity (often represented by logP) and in vivo efficacy, finding a correlation where optimal activity was associated with a particular range of lipophilicity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like a barbiturate molecule) when it is bound to a receptor protein (like the GABA A receptor). nih.govnih.govnih.gov By simulating the interaction between the ligand and the receptor's binding site, docking studies can provide atomic-level details about the forces and interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. bham.ac.uk This information is crucial for understanding the mechanistic basis of binding and for designing new compounds with improved affinity or selectivity for specific receptor subtypes.

Given the complexity of GABA A receptors, which are pentameric ligand-gated ion channels with multiple subunit compositions and distinct allosteric binding sites, computational methods are particularly valuable. researchgate.netnih.govresearchgate.net Barbiturates are known to bind to transmembrane domain sites at subunit interfaces. wikipedia.orgresearchgate.netdrugbank.com Computational docking studies can help to map these binding sites and predict how different barbiturate structures fit into these pockets. nih.govnih.govnih.gov For example, computational docking has been used to predict the binding modes of photoreactive barbiturates in nicotinic acetylcholine receptors. nih.gov

Furthermore, computational methods can be used to explore the impact of subtle structural modifications on binding affinity and efficacy. By computationally introducing different substituents or altering the conformation of a barbiturate molecule and then performing docking simulations, researchers can predict how these changes might affect the compound's interaction with the receptor and potentially its mechanistic profile. nih.govnih.gov

Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide even more detailed insights into the dynamic behavior of the receptor-ligand complex and the thermodynamics of binding. While the provided search results don't delve into specific free energy calculations for barbital, the principles are applicable to understanding the energy landscape of barbiturate binding to GABA A receptors. acs.org

Computational SAR modeling can also aid in predicting the potential for off-target interactions. Since barbiturates are known to interact with other ligand-gated ion channels like nAChRs and glutamate receptors, computational methods can be used to screen potential new compounds against a panel of targets to predict their selectivity profile. wikipedia.orgresearchgate.netdrugbank.comnih.govnih.govconicet.gov.ar

Despite the power of computational methods, experimental validation is crucial. Computational predictions serve as valuable guides for the design and synthesis of new barbiturate derivatives, but their predicted mechanistic profiles and activities must be confirmed through in vitro and in vivo pharmacological studies. researchgate.net

The application of computational SAR modeling for mechanistic prediction in the barbiturate field is an ongoing area of research, aiming to leverage structural information and computational power to design safer and more selective compounds targeting specific receptor interactions. researchgate.netresearchgate.netresearchgate.net

Here is a table illustrating the application of computational methods:

| Computational Method | Application in Barbiturate Research | Insights Gained |

| QSAR Modeling | Correlating structural features (e.g., lipophilicity, electronic properties) with biological activity (e.g., potency, duration). annualreviews.orgmdpi.com | Identifying key structural determinants of activity; predicting activity of new compounds. annualreviews.orgmdpi.com |

| Molecular Docking | Predicting binding modes and affinities of barbiturates to GABA A receptors, nAChRs, and other targets. nih.govnih.govnih.gov | Understanding atomic-level interactions; identifying potential binding sites; guiding rational drug design. nih.govnih.govnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of barbiturate-receptor complexes; exploring conformational changes upon binding. | Providing insights into the flexibility of the binding site and ligand; understanding the kinetics of interaction. |

| Free Energy Calculations | Quantifying the binding affinity of barbiturates to receptors. acs.org | Providing a thermodynamic understanding of binding; comparing binding strengths of different derivatives. acs.org |

| Virtual Screening | Searching large databases of compounds for potential barbiturate-like activity or for off-target interactions. | Identifying novel scaffolds with desired properties; predicting selectivity profiles. |

Advanced Analytical Methodologies for Medinal Research

Chromatographic and Spectroscopic Techniques for Mechanistic Studies

The investigation into Medinal's mechanisms of action and metabolic fate in non-clinical research settings relies heavily on a combination of high-resolution separation and detection techniques. These methods allow for the precise identification of molecular structures and the characterization of complex interactions.

High-Resolution Mass Spectrometry for Metabolite Identification (excluding clinical metabolites)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for identifying metabolites of this compound in in vitro research models. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight (U-HPLC-Q/TOF) and Orbitrap-based mass spectrometry offer the high mass accuracy and resolution required to elucidate the elemental composition of unknown metabolites. nih.govnih.gov

In a typical research workflow, this compound is incubated with liver microsomes (e.g., human or rat) to simulate metabolic processes. nih.gov The resulting mixture is then analyzed by LC-HRMS. The high mass accuracy, often below 5 ppm, allows for the generation of precise elemental formulas for potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the sites of metabolic transformation, such as hydroxylation or N-dealkylation. nih.gov For barbiturates like this compound, common metabolic pathways investigated in research settings include oxidation of the ethyl side chains. The identification of these metabolites is crucial for understanding the biotransformation pathways of the compound, separate from clinical metabolic profiling. nih.govrestek.com

Table 1: Hypothetical In Vitro Metabolites of this compound Identified by LC-HRMS

| Putative Metabolite | Molecular Formula | Mass Shift from Parent Compound (Da) | Proposed Transformation |

|---|---|---|---|

| Hydroxy-Medinal | C8H12N2O4 | +15.9949 | Hydroxylation |

| N-de-ethyl-Medinal | C6H8N2O3 | -28.0313 | N-de-ethylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the interaction between this compound and its biological targets at an atomic level. nih.govosti.gov Techniques such as Chemical Shift Perturbation (CSP) mapping, using 2D ¹H-¹⁵N HSQC spectra, can identify the specific amino acid residues in a target protein that are involved in the binding event. nih.govnih.gov

When this compound binds to a target, such as a subunit of the GABA-A receptor, it induces changes in the chemical environment of nearby amino acids, leading to shifts in their corresponding peaks in the NMR spectrum. nih.gov By tracking these chemical shifts upon titration of this compound, researchers can map the binding site on the protein surface. nih.gov Furthermore, advanced NMR experiments like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify which parts of the this compound molecule are in close contact with the target, providing insights into the ligand's binding epitope. semanticscholar.orgnih.gov These methods are particularly valuable for studying low-affinity interactions and for guiding the rational design of new molecules in a research context. nih.gov

Table 2: NMR Methods for this compound-Target Interaction Studies

| NMR Technique | Information Obtained | Typical Application in this compound Research |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies amino acids at the binding interface. nih.gov | Mapping the this compound binding pocket on a receptor protein. |

| Saturation Transfer Difference (STD) | Identifies parts of the ligand in proximity to the target. nih.gov | Determining the binding epitope of this compound. |

Advanced Chromatography for Purity and Isomer Separation in Research Samples

Ensuring the purity of this compound research samples is critical for the accuracy and reproducibility of experimental results. Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for this purpose. ijsra.netnih.gov These methods can separate this compound from impurities, degradation products, and synthetic by-products with high resolution. researchgate.netnih.gov

For purity analysis, a reversed-phase HPLC method using a C18 column is commonly employed. nih.gov The separation is typically achieved using a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile, with UV detection at a specific wavelength (e.g., 214 nm). ijsra.netnih.gov This allows for the quantification of this compound and the detection of impurities at levels as low as 0.01%. nih.gov

Furthermore, this compound, like other 5,5-disubstituted barbiturates, can exist as stereoisomers if the substituents are different, though this compound itself (5,5-diethylbarbituric acid) is achiral. However, for related chiral barbiturates used in research, specialized chiral chromatography is necessary to separate the enantiomers. nih.gov Chiral stationary phases (CSPs) are used in both HPLC and Gas Chromatography (GC) to resolve enantiomers, which is essential as different enantiomers can exhibit distinct biological activities. ijsra.netnih.govmdpi.com

Biophysical Methods for this compound-Target Interaction Analysis

Biophysical techniques provide quantitative data on the energetics and kinetics of this compound's interactions with its biological targets. These methods are essential for a complete understanding of the binding mechanism.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard for determining the complete thermodynamic profile of a molecular interaction in a single experiment. nih.govresearchgate.net ITC allows for the precise determination of the binding affinity (Kₐ or K₋), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). malvernpanalytical.comharvard.edu

In a typical ITC experiment for this compound, a solution of the compound is titrated into a sample cell containing the target protein. tainstruments.com The resulting heat changes are measured, yielding a binding isotherm. researchgate.net This isotherm can be analyzed to extract the thermodynamic parameters that govern the interaction. whiterose.ac.uk This information is invaluable for understanding the forces driving the binding, such as hydrogen bonding or hydrophobic interactions, and can be used to guide lead optimization in drug discovery research. nih.gov

Table 3: Thermodynamic Parameters from a Hypothetical ITC Experiment of this compound Binding to a Target

| Parameter | Symbol | Value | Unit | Description |

|---|---|---|---|---|

| Association Constant | Kₐ | 2.5 x 10⁵ | M⁻¹ | Measure of binding affinity. |

| Dissociation Constant | K₋ | 4.0 | µM | Inverse of the association constant. |

| Enthalpy Change | ΔH | -8.5 | kcal/mol | Heat released or absorbed upon binding. harvard.edu |

| Entropy Change | TΔS | -1.2 | kcal/mol | Change in the system's disorder upon binding. harvard.edu |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. rouken.biobioradiations.com It provides detailed kinetic information by measuring the association rate constant (kₐ or k₋) and the dissociation rate constant (k₋ or k₋). nih.govcriver.com

In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. washington.edu A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized target causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (response vs. time). bioradiations.comyoutube.com The association phase of the sensorgram provides the kₐ, while the dissociation phase (when flowing buffer without this compound) provides the k₋. nih.gov The equilibrium dissociation constant (K₋) can then be calculated as the ratio of k₋ to kₐ. This kinetic data is complementary to the thermodynamic data from ITC and provides a deeper understanding of the interaction dynamics. rouken.bionicoyalife.com

Table 4: Kinetic Parameters from a Hypothetical SPR Experiment of this compound Binding to a Target

| Parameter | Symbol | Value | Unit | Description |

|---|---|---|---|---|

| Association Rate | kₐ | 1.2 x 10⁴ | M⁻¹s⁻¹ | Rate of complex formation. nih.gov |

| Dissociation Rate | k₋ | 4.8 x 10⁻² | s⁻¹ | Rate of complex decay. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of this compound-Target Complexes

The precise understanding of a drug's mechanism of action is fundamentally reliant on elucidating the three-dimensional structure of the drug bound to its biological target. springernature.comnih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) represent the two most powerful techniques in structural biology for providing atomic-level insights into these interactions, thereby guiding rational drug design and development. nih.gov

Historically, the molecular details of how barbiturates, including this compound (also known as barbital (B3395916) sodium), interact with their protein targets have been difficult to ascertain due to a lack of high-resolution structures for protein-barbiturate complexes in the Protein Data Bank. nih.govresearchgate.net This has been a significant barrier to fully understanding their modulatory effects on targets like the gamma-aminobutyric acid type A (GABA-A) receptor. news-medical.netnih.gov

X-ray Crystallography has been instrumental in revealing the binding modes of various small molecules. mdpi.com Although a structure for this compound itself complexed with its primary target is not available, research on other barbiturates with a surrogate protein, apoferritin, has provided critical insights. nih.gov Apoferritin has been validated as a suitable model because its single binding site recognizes diverse GABAergic anesthetic compounds with affinities that correlate well with their potencies, suggesting it shares key physicochemical features with clinically relevant targets like the GABA-A receptor. nih.gov

In a pivotal study, X-ray crystallography was used to determine the structures of apoferritin in complex with the barbiturates pentobarbital (B6593769) and thiopental (B1682321) to resolutions of 2.0 Å and 1.9 Å, respectively. nih.gov The study found that barbiturates bind within a cavity at the interface of two protomers. researchgate.net The electron density maps clearly indicated the presence of the barbiturate (B1230296) ligands, with the barbiturate ring being more tightly held than the alkyl side chains. nih.govresearchgate.net This structural data provides a detailed blueprint of the molecular interactions, such as potential electrostatic interactions between the barbiturate ring and specific amino acid residues like Arg-59. nih.gov

| Compound | Binding Affinity (Kd, µM) | Resolution (Å) | Key Interaction Residues |

|---|---|---|---|

| Pentobarbital | 10–500 | 2.0 | Arg-59 |

| Thiopental | 10–500 | 1.9 | Arg-59 |

| Phenobarbital (B1680315) | 10–500 | Not Determined | Not Determined |

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, complex, and flexible macromolecules like membrane proteins, which are often resistant to crystallization. creative-biostructure.comnih.gov Given that the primary target of this compound is the GABA-A receptor, a transmembrane ion channel, cryo-EM offers a promising avenue for structural elucidation in a near-native state. news-medical.netcreative-biostructure.comnih.gov The technique involves flash-freezing purified protein-ligand complexes in vitreous ice and imaging them with an electron microscope. uu.nl Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map. nih.gov

Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, making it possible to visualize bound small-molecule drugs and their interactions with the target protein. nih.gov While challenges remain for small proteins, the large size of the pentameric GABA-A receptor complex makes it an ideal candidate for cryo-EM studies. nih.govnih.gov This approach could reveal how this compound binding induces conformational changes in the receptor to potentiate the flow of chloride ions, providing a definitive structural basis for its mechanism of action. news-medical.netnih.gov

In Vitro and Cell-Based Assays for Mechanistic Investigations

Reporter Gene Assays for Signal Transduction Pathway Analysis

Reporter gene assays are versatile tools for investigating the regulation of gene expression and analyzing cellular signal transduction pathways. bmglabtech.comthermofisher.com These assays work by linking a specific regulatory DNA sequence (e.g., a promoter or response element) to a gene that encodes an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP). thermofisher.compromega.com When a signaling pathway is activated or inhibited, it alters the activity of transcription factors that bind to these regulatory sequences, leading to a corresponding change in the expression of the reporter gene. qiagen.com

In the context of this compound research, reporter gene assays can be employed to dissect the downstream consequences of its primary action on GABA-A receptors. The primary mechanism of this compound involves enhancing GABA-mediated chloride ion influx, which hyperpolarizes the neuron and inhibits its firing. news-medical.netpatsnap.com This change in neuronal activity and intracellular ion concentration can, in turn, trigger various intracellular signaling cascades that ultimately alter gene expression.

A hypothetical experimental setup could involve:

Construct Design: A reporter construct is created containing a response element for a transcription factor known to be sensitive to changes in neuronal activity or intracellular chloride/calcium levels, placed upstream of a luciferase gene.

Cell Transfection: Neuronal cells are transfected with this reporter construct.

Treatment: The cells are then treated with GABA, this compound, or a combination of both.

Measurement: The activity of the luciferase enzyme is measured using a luminometer. An increase or decrease in light output would indicate that this compound, by modulating the GABA-A receptor, has activated the signaling pathway controlling that specific transcription factor. promega.com

Dual-reporter systems, which include a second reporter gene driven by a constitutive promoter, are often used to normalize the results, accounting for variations in cell number or transfection efficiency. promega.com

| Treatment Condition | Hypothetical Luciferase Activity (Relative Light Units) | Interpretation |

|---|---|---|

| Control (Vehicle) | 100 ± 10 | Basal signaling activity |

| GABA (1 µM) | 150 ± 15 | Activation of pathway by GABA |

| This compound (10 µM) | 110 ± 12 | Minimal effect on its own |

| GABA (1 µM) + this compound (10 µM) | 450 ± 30 | Potentiation of GABA-induced signaling |

Enzyme Inhibition Assays for Kinetic Mechanism Determination

Research has identified rabbit-muscle creatine (B1669601) kinase (CK) as a molecular target for this compound (Sodium barbital). biocrick.com Creatine kinase is a vital enzyme for energy homeostasis in muscles. biocrick.com Kinetic studies were performed to elucidate the mechanism by which this compound inhibits its activity. The results indicated that this compound acts as a slow, reversible, non-complexing inhibitor of the enzyme. biocrick.com The inhibition could be completely reversed by dilution, confirming the reversible nature of the interaction. biocrick.com

Detailed kinetic analysis, using methods like the Lineweaver-Burk plot, helps to distinguish between different inhibition models. libretexts.orgslideshare.net For this compound's effect on creatine kinase, a kinetic model of the substrate reaction was used to determine the microscopic rate constants for the inhibitor's interaction with the free enzyme and the enzyme-substrate complexes. biocrick.com The analysis revealed that this compound likely competes with both of the enzyme's substrates, creatine and ATP, but predominantly with creatine. biocrick.com

| Kinetic Parameter | Description | Finding for this compound (Sodium Barbital) on Creatine Kinase |

|---|---|---|

| Inhibition Type | Describes how the inhibitor binds to the enzyme | Reversible, Non-complexing |

| Binding Mechanism | Describes the dynamics of the inhibitor interaction | Slow reversible inactivation |

| Competitive Profile | Identifies which substrate the inhibitor competes with | Competes with both creatine and ATP, primarily creatine |

Live-Cell Imaging Techniques for Subcellular Localization Studies (mechanistic focus)

Live-cell imaging allows researchers to visualize cellular structures and processes in real-time, providing dynamic spatial and temporal information that is unattainable with fixed-cell methods. nih.gov These techniques are invaluable for mechanistic studies, as they can track the movement and localization of molecules, monitor cellular responses to stimuli, and reveal the dynamics of protein-protein interactions. nih.gov

To investigate the mechanism of this compound, live-cell imaging can be applied in several ways:

Direct Localization of the Compound: A fluorescently labeled analog of this compound could be synthesized. When introduced to live neurons, its movement across the cell membrane and potential accumulation in specific subcellular compartments (e.g., endoplasmic reticulum, mitochondria) could be tracked using confocal or super-resolution microscopy. researchgate.netresearchgate.net This would provide clues about its transport, metabolism, and potential off-target interaction sites.